molecular formula C12H19NO2 B2532666 1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one CAS No. 2189108-52-7

1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one

Cat. No.: B2532666
CAS No.: 2189108-52-7
M. Wt: 209.289
InChI Key: VLOHAXSTCRAYAW-UHFFFAOYSA-N
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Description

1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.289. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of 1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one involves several steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological processes and interactions.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one can be compared with other spiro compounds, such as:

    1-Oxa-9-azaspiro[5.5]undecane: Similar structure but different functional groups.

    1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one: Similar structure with slight variations in the molecular formula.

These comparisons highlight the uniqueness of 1-(2-Oxa-8-azaspiro[5

Properties

IUPAC Name

1-(2-oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-7-3-5-12(9-13)6-4-8-15-10-12/h2H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOHAXSTCRAYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2(C1)CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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